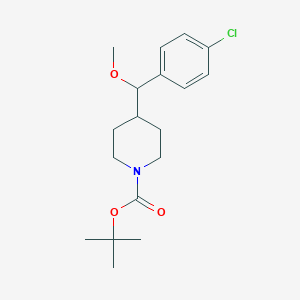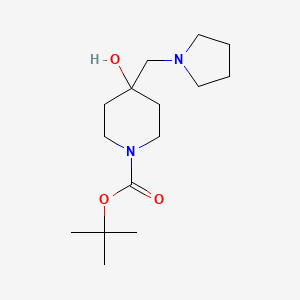
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of an amino group, a chloro group, and a methoxyphenol moiety attached to a quinazoline core. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-6-chloroquinazoline, which is then reacted with 2-methoxyphenol under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under conditions like reflux in polar solvents
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Amino or thiol-substituted quinazolines
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, as quinazoline derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloroquinazoline: Lacks the methoxyphenol moiety but shares the quinazoline core.
2-Methoxyphenol: Contains the methoxyphenol group but lacks the quinazoline structure.
4-Aminoquinazoline: Similar quinazoline structure but different substitution pattern.
Uniqueness
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and chloro groups on the quinazoline core, along with the methoxyphenol moiety, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H12ClN3O2 |
|---|---|
Peso molecular |
301.73 g/mol |
Nombre IUPAC |
5-(2-amino-6-chloroquinazolin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-5-2-8(6-12(13)20)14-10-7-9(16)3-4-11(10)18-15(17)19-14/h2-7,20H,1H3,(H2,17,18,19) |
Clave InChI |
TWEZWRWJRZIDGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)


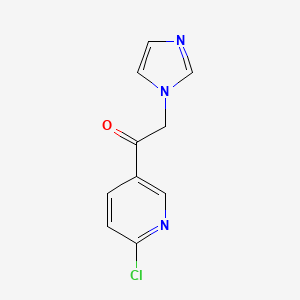
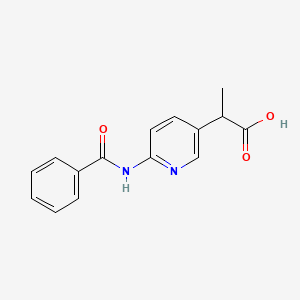
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)
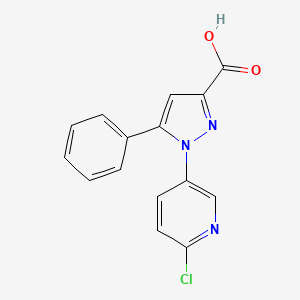
![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)
